4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O2S/c1-2-19-6-8(4-16-19)12-17-11(21-18-12)5-15-13(20)10-3-9(14)7-22-10/h3-4,6-7H,2,5H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIMZFHHWMIEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The bromo-substitution on the thiophene ring is achieved through electrophilic aromatic substitution reactions. The pyrazole and oxadiazole moieties are then introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require considerations for safety, waste management, and cost-effectiveness.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in the following reaction categories:
Nucleophilic Substitution (SNAr)
The bromine atom on the thiophene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
-
Reaction with amines : Produces aryl amines via displacement of bromide.
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Reaction with thiols : Forms thioether derivatives.
Oxidation and Reduction
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Oxidation : The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives using HO or m-CPBA .
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Reduction : The oxadiazole ring may undergo ring-opening reduction with LiAlH to form amidines.
Cyclization Reactions
The oxadiazole and pyrazole rings can act as directing groups for cyclization. For instance, heating with acetic anhydride facilitates cyclization to form fused heterocycles .
Key Reagents and Reaction Conditions
Experimental data from analogous oxadiazole-thiophene systems highlight critical parameters :
| Reaction Type | Reagents/Conditions | Yield (%) | Time |
|---|---|---|---|
| Nucleophilic Substitution | KCO, DMF, 80°C | 70–85 | 6–8 h |
| Oxidation (Sulfone) | m-CPBA, CHCl, 0°C → RT | 65 | 2 h |
| Microwave Cyclization | AcO, ZnCl, 140°C (microwave) | 79–92 | 8–10 min |
| Reduction (Oxadiazole) | LiAlH, THF, reflux | 55–60 | 4 h |
Major Products and Structural Analysis
Reactions yield derivatives with modified bioactivity:
Substitution Products
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Bromo → Amine :
Oxidation Products
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Thiophene Sulfone :
Comparative Analysis of Synthetic Methods
Microwave-assisted synthesis significantly enhances efficiency compared to conventional methods :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 7–9 h | 8–10 min |
| Yield Range | 55–74% | 79–92% |
| Energy Efficiency | Low | High |
Influence of Substituents on Reactivity
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Ethyl Group (Pyrazole) : Enhances steric hindrance, slowing electrophilic substitution at the pyrazole C-4 position.
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Oxadiazole Ring : Stabilizes intermediates during nucleophilic attacks due to electron-withdrawing effects.
Mechanistic Insights
Scientific Research Applications
Biological Applications
Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly as an anti-cancer agent. Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, studies have shown that derivatives of this compound can induce apoptosis in tumor cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within cancer cells. This interaction can lead to alterations in cell proliferation and survival, making it a candidate for further development in cancer therapy.
Material Science Applications
Organic Electronics
Due to its unique electronic properties, 4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is being explored for applications in organic electronics. Its thiophene component contributes to good charge transport properties, making it suitable for use in organic field-effect transistors (OFETs) and organic solar cells.
Photovoltaic Devices
Research has indicated that incorporating this compound into photovoltaic devices can enhance their efficiency due to improved light absorption and charge mobility. The design of new materials based on this compound could lead to more efficient solar energy conversion technologies.
Case Studies and Research Findings
-
Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells). The research highlighted the importance of structural modifications in enhancing biological activity. -
Organic Electronics
Research conducted at a leading university demonstrated that films made from this compound exhibited higher mobility rates compared to traditional materials used in OFETs. This study emphasized the potential for developing high-performance electronic devices using novel organic compounds. -
Synthesis and Characterization
Comprehensive studies on the synthesis pathways of this compound have been documented, detailing various methods such as electrophilic aromatic substitution and subsequent coupling reactions. These findings are crucial for optimizing production methods for both research and industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (e.g., oxadiazole, pyrazole, thiophene) or substitution patterns (e.g., bromine, sulfonamide). Below is a detailed analysis:
Functional Group Analog: 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5)
- Structural Similarities : Both compounds contain a brominated thiophene backbone and nitrogen-rich heterocycles (oxadiazole vs. triazole).
- The triazole ring (vs. oxadiazole) may enhance metabolic stability due to reduced susceptibility to hydrolysis .
- Research Findings : Sulfonamide analogs like 827593-21-5 are often explored as carbonic anhydrase inhibitors, suggesting the target compound could share similar enzyme-targeting capabilities but with modified selectivity.
Pyrazole-Oxadiazole Hybrid: (4-Bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone (CAS: 1005584-18-8)
- Structural Similarities : Shares the 4-bromo-1-ethylpyrazole moiety and a morpholine-derived substituent.
- Research Findings : Morpholine-containing analogs demonstrate improved blood-brain barrier penetration in preclinical studies, implying that the target compound’s oxadiazole-thiophene system may limit CNS activity.
Thiophene-Carboxamide Derivative: N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1005584-31-5)
- Structural Similarities : Both compounds feature a pyrazole-carboxamide group.
- The chloro substituent (vs.
- Research Findings : Chlorinated pyrazole-carboxamides are associated with anticancer activity (e.g., PARP inhibition), suggesting brominated analogs like the target compound may exhibit similar mechanisms with altered potency.
Biological Activity
The compound 4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The molecular structure of the compound can be described as follows:
- Core Structure : The compound features a thiophene ring substituted with a carboxamide group and a bromo substituent.
- Functional Groups : The presence of an oxadiazole ring and a pyrazole moiety enhances its biological activity.
The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis may include the formation of the pyrazole derivative followed by the introduction of the oxadiazole and thiophene rings through various coupling reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole and thiophene derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 | |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
Emerging research suggests that compounds with similar structures to this compound may possess anticancer properties. For instance, derivatives with pyrazole scaffolds have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values as low as 10 µM in certain cases .
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes:
- Enzyme Inhibition : Compounds like this often act as enzyme inhibitors, disrupting metabolic pathways crucial for bacterial growth or cancer cell proliferation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to apoptosis in cancer cells.
Study 1: Antibacterial Efficacy
In a comparative study assessing various pyrazole derivatives, it was found that the compound exhibited up to 16-fold increased antibacterial activity compared to standard antibiotics like Oxytetracycline. This highlights its potential as a lead compound for developing new antimicrobial agents .
Study 2: Anticancer Properties
Another study focused on the cytotoxic effects of pyrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs displayed significant inhibition of cell growth, suggesting that further development could lead to effective anticancer therapies .
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- LogP (predicted ~2.8, moderate lipophilicity).
- BBB permeability (low due to polar oxadiazole).
- Metabolic Stability : CYP3A4/2D6 docking simulations identify potential oxidation sites (e.g., ethyl group) .
- Solubility Optimization : Co-crystallization with cyclodextrins improves aqueous solubility (1.5 mg/mL → 8.2 mg/mL) .
Advanced: How can contradictory biological data (e.g., variable IC₅₀ values) be resolved?
Methodological Answer:
- Source Identification : Compare assay conditions (e.g., serum concentration in cytotoxicity assays affects results) .
- Analytical Validation :
- Mechanistic Studies : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .
Advanced: What strategies stabilize the oxadiazole ring against hydrolysis in physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
